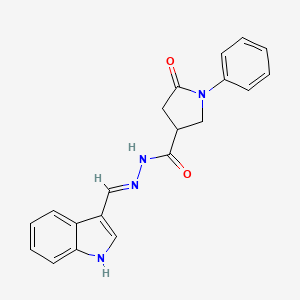![molecular formula C22H17N5O2 B6106309 11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE](/img/structure/B6106309.png)
11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7400(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzyl compounds and azacyclic intermediates. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and safety protocols.
Chemical Reactions Analysis
Types of Reactions
11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could result in alcohols or amines.
Scientific Research Applications
11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE has several scientific research applications:
Chemistry: It is used as a model compound to study tricyclic structures and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of 11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7.4.0.0(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0(2),]trideca-1(9),2(7),10,12-tetraen-6-one
- 4-(5-chloro-2-methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
11-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-2,3,7,8,11-PENTAAZATRICYCLO[7400(2),]TRIDECA-1(9),3,5,7,12-PENTAEN-10-ONE is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms within the ring system
Properties
IUPAC Name |
11-[(4-methoxyphenyl)methyl]-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2/c1-29-17-9-7-15(8-10-17)14-26-12-11-19-20(22(26)28)24-25-21-18(13-23-27(19)21)16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWBUWCERZTEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC3=C(C2=O)N=NC4=C(C=NN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B6106226.png)

![4-[(2-ethoxybenzyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6106238.png)
![2-(methoxymethyl)-7-(3-methylbutyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6106243.png)
![4-Chloro-2-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenol](/img/structure/B6106248.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B6106252.png)
![3-(4-chlorophenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6106262.png)
![4-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE](/img/structure/B6106277.png)
![3,5-DIMETHYL 4-[3-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B6106279.png)
![[3-[(2,4-Difluorophenyl)methyl]-1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6106289.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6106302.png)
![N-[[2-cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N,2-dimethylprop-2-en-1-amine](/img/structure/B6106332.png)
![ethyl 4-{1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6106335.png)
![(5Z)-3-benzyl-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6106336.png)
